molecular formula C29H46O2 B14771260 Cholesta-5,7-dien-3-beta-yl acetate

Cholesta-5,7-dien-3-beta-yl acetate

Cat. No.: B14771260
M. Wt: 426.7 g/mol
InChI Key: ACGNVBRAISEVDK-MGYOZMDNSA-N
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Description

It is a steroidal compound with the molecular formula C29H46O2 and a molecular weight of 426.6743 g/mol . This compound is significant in various biochemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cholesta-5,7-dien-3-beta-yl acetate can be synthesized through several methods. One common method involves the acetylation of 7-dehydrocholesterol. The process typically includes the reaction of 7-dehydrocholesterol with acetic anhydride in the presence of a catalyst such as pyridine . Another method involves the Diels-Alder reaction of a steroid containing a 5,7-diene system followed by oxidation and reduction steps .

Industrial Production Methods

Industrial production of this compound often involves large-scale acetylation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction conditions to ensure consistency and efficiency .

Comparison with Similar Compounds

Cholesta-5,7-dien-3-beta-yl acetate is unique compared to other similar compounds due to its specific structure and reactivity. Similar compounds include:

These compounds share similar chemical properties but differ in their specific applications and reactivity profiles.

Properties

Molecular Formula

C29H46O2

Molecular Weight

426.7 g/mol

IUPAC Name

[(10R,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate

InChI

InChI=1S/C29H46O2/c1-19(2)8-7-9-20(3)25-12-13-26-24-11-10-22-18-23(31-21(4)30)14-16-28(22,5)27(24)15-17-29(25,26)6/h10-11,19-20,23,25-27H,7-9,12-18H2,1-6H3/t20?,23?,25?,26?,27?,28-,29+/m0/s1

InChI Key

ACGNVBRAISEVDK-MGYOZMDNSA-N

Isomeric SMILES

CC(C)CCCC(C)C1CCC2[C@@]1(CCC3C2=CC=C4[C@@]3(CCC(C4)OC(=O)C)C)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)OC(=O)C)C)C

Origin of Product

United States

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